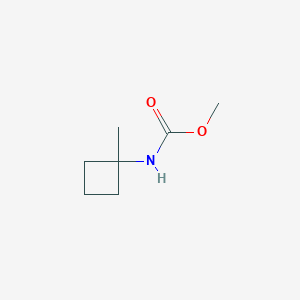
(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, also known as EPPM, is a chemical compound that has been studied extensively for its potential therapeutic applications.
作用機序
The mechanism of action of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. It has also been shown to inhibit the activity of certain receptors involved in tumor growth and proliferation.
Biochemical and Physiological Effects
(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has also been shown to inhibit the growth and proliferation of cancer cells. In addition, (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been shown to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
実験室実験の利点と制限
One advantage of using (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone in lab experiments is that it has been extensively studied and its properties are well understood. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone. One area of focus is the development of new synthesis methods that can increase the yield and purity of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone. Another area of focus is the investigation of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone's potential use in the treatment of neurological disorders. Finally, there is a need for further research on the mechanism of action of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone, which may provide insights into its potential therapeutic applications.
合成法
The synthesis of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone involves a multistep process that starts with the preparation of 2-ethoxybenzaldehyde and 2-methyl-4-chloropyrimidine. These two compounds are then reacted with piperidine and sodium hydride to form the final product, (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone. The synthesis method has been optimized to increase the yield and purity of (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone.
科学的研究の応用
(2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-cancer properties. (2-Ethoxyphenyl)(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
(2-ethoxyphenyl)-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-24-17-9-5-4-8-16(17)19(23)22-12-6-7-15(13-22)25-18-10-11-20-14(2)21-18/h4-5,8-11,15H,3,6-7,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVQKYAUWLCRFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CCCC(C2)OC3=NC(=NC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(N-allylsulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2853632.png)
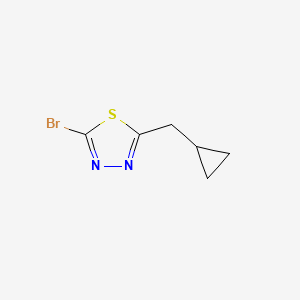
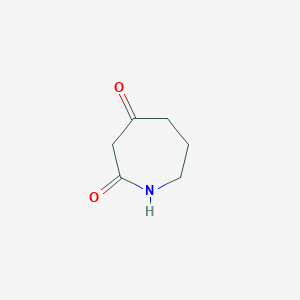
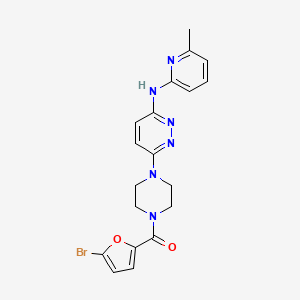

![1-(4-methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2853640.png)

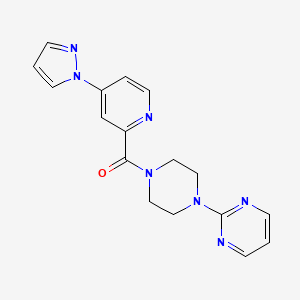
![1,6,7-trimethyl-8-phenethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2853644.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2853650.png)
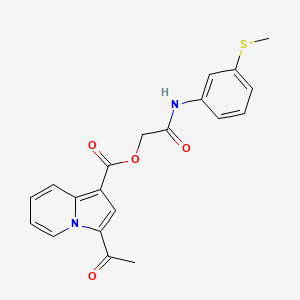
![1-(4-Chlorophenyl)-2-({5-[3-(morpholine-4-sulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)ethan-1-one](/img/structure/B2853652.png)
![7-(4-chlorophenyl)-2-[4-(2-furoyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2853653.png)
